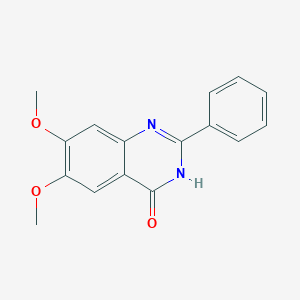

6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one

Description

Significance of the Quinazolinone Scaffold in Contemporary Medicinal Chemistry Research

The quinazolinone nucleus is considered a "privileged structure" in medicinal chemistry, owing to its ability to bind to a variety of biological targets with high affinity. This versatility has led to the development of quinazolinone-based compounds with a broad spectrum of pharmacological activities. nih.govnih.gov These include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, anticonvulsant, and antihypertensive properties. ijprajournal.commdpi.com

The drug-like characteristics of the quinazolinone scaffold, combined with its synthetic accessibility, allow for extensive structural modifications. This adaptability enables chemists to fine-tune the pharmacological profile of derivatives to enhance potency, selectivity, and pharmacokinetic properties. Consequently, the quinazolinone framework is a recurring motif in numerous clinically approved drugs and a plethora of compounds currently under investigation.

The following table provides a glimpse into the diverse biological activities associated with the quinazolinone scaffold, as reported in various research findings.

| Biological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | mdpi.com |

| Anti-inflammatory | Inflammation | omicsonline.org |

| Antibacterial | Infectious Diseases | nih.gov |

| Antiviral | Infectious Diseases | acgpubs.org |

| Anticonvulsant | Neurology | mdpi.com |

Historical and Current Academic Perspectives on 4(3H)-Quinazolinone Derivatives

The history of 4(3H)-quinazolinones dates back to the late 19th century, with the first synthesis of a derivative reported in 1869 from anthranilic acid. ijprajournal.comomicsonline.org However, significant interest in their therapeutic potential was ignited in the mid-20th century. A pivotal moment was the elucidation of the structure of the alkaloid febrifugine, a 4(3H)-quinazolinone derivative from a plant used in traditional Chinese medicine for its antimalarial properties. ijprajournal.com This discovery spurred intensive research into the synthesis and biological evaluation of a vast number of 4(3H)-quinazolinone analogs.

Early academic research focused on their sedative-hypnotic and anticonvulsant activities, leading to the development of compounds like methaqualone. ijprajournal.com Over the decades, the focus has expanded dramatically, with contemporary research exploring their utility in a multitude of therapeutic areas, most notably in oncology. Modern synthetic methodologies, including microwave-assisted and metal-catalyzed reactions, have further accelerated the exploration of this chemical space, allowing for the creation of extensive libraries of derivatives for high-throughput screening. nih.gov Current academic perspectives are heavily concentrated on elucidating the structure-activity relationships (SAR) of these derivatives to design highly selective and potent inhibitors of specific molecular targets, such as protein kinases. nih.gov

Strategic Importance of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one as a Molecular Framework

The strategic importance of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one as a molecular framework lies in the specific combination of its structural features, which have been shown to be critical for potent biological activity, particularly in the realm of anticancer research.

The 2-phenyl group is a common feature in many biologically active quinazolinones. The phenyl ring can be substituted at various positions to modulate activity, and its presence is often crucial for interactions with the target protein. nih.gov For instance, in the context of kinase inhibition, the 2-phenyl moiety can occupy the ATP-binding pocket, forming key hydrophobic interactions.

The 6,7-dimethoxy substitution on the quinazoline (B50416) core is particularly significant. These methoxy (B1213986) groups have been identified as important for enhancing the potency of many quinazoline-based inhibitors, especially those targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov This substitution pattern is a hallmark of several potent anticancer agents. Research has shown that derivatives of 6,7-dimethoxy-4(3H)-quinazolinone exhibit significant cytotoxicity against various cancer cell lines. nih.gov

The combination of the 2-phenyl group and the 6,7-dimethoxy substitution pattern in a single molecule creates a framework with high potential for potent and selective biological activity. This is exemplified by the investigation of derivatives such as 2-((6,7-Dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide as potential multiple tyrosine kinase inhibitors. nih.gov The core structure of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one serves as a versatile starting point for further chemical modifications to optimize its therapeutic potential.

The following table illustrates the impact of substitutions on the anticancer activity of some quinazolinone derivatives, highlighting the importance of specific structural motifs.

| Compound | Substitutions | Target Cell Line | IC50 (µM) | Reference |

| Derivative A | 2-methyl, 6-bromo | MCF-7 | 82.1 | nih.gov |

| Derivative B | 2-methyl, 6-chloro (para) | MCF-7 | 90.2 | nih.gov |

| Derivative C (dimethoxy) | 2-methyl, 6,7-dimethoxy | MCF-7 | More effective than methyl/chloro substituted | nih.gov |

| Derivative D | 2-phenyl, 3-amino, 6-bromo | Ehrlich ascites carcinoma | Not specified, showed increased life span in mice | nih.gov |

This data underscores the strategic rationale for focusing on the 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one framework in the design of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-2-phenyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-13-8-11-12(9-14(13)21-2)17-15(18-16(11)19)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDLXTFUONJWMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6,7 Dimethoxy 2 Phenylquinazolin 4 3h One and Its Analogues

Established Multi-Step Synthesis Pathways to the 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one Core

Traditional synthetic routes to the 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one core typically involve multi-step sequences that have been refined over time. These pathways lay the foundation for the synthesis of a wide array of quinazolinone derivatives.

Cyclization and Condensation Reactions

Cyclization and condensation reactions are fundamental to the formation of the quinazolinone ring system. A common and practical approach involves the intermolecular annulation of ortho-aminobenzamides or ortho-halobenzamides. acs.org For instance, the cyclocondensation of 2-aminobenzamides with aldehydes, often catalyzed by acids or bases, is a widely employed strategy. nih.gov Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, using a photocatalyst like fluorescein, presents a green and efficient metal-free alternative. nih.govrsc.org

Another established method is the Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides to form 3H-quinazolin-4-ones. nih.gov While traditionally requiring high temperatures and long reaction times, this method has been a mainstay in quinazolinone synthesis. nih.gov Intramolecular Claisen condensations, known as the Dieckmann cyclization, are also utilized, particularly for forming five- and six-membered rings from 1,6- and 1,7-diesters, respectively. libretexts.orglibretexts.org

Table 1: Key Cyclization and Condensation Reactions for Quinazolinone Synthesis

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Intermolecular Annulation | ortho-aminobenzamides and aldehydes | Common and practical method. | acs.orgnih.gov |

| Visible Light-Induced Cyclization | 2-aminobenzamides and aldehydes | Green, metal-free, uses photocatalyst. | nih.govrsc.org |

| Niementowski Synthesis | Anthranilic acids and amides | Classic method, often requires high temperatures. | nih.gov |

| Dieckmann Cyclization | 1,6- or 1,7-diesters | Intramolecular Claisen condensation for ring formation. | libretexts.orglibretexts.org |

Preparation of Key Precursors and Intermediates

The synthesis of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one relies on the availability of appropriately substituted precursors. A key starting material is 2-amino-4,5-dimethoxybenzoic acid, which can be reacted with reagents like formamidine (B1211174) acetate (B1210297) to construct the quinazoline core. researchgate.netmagtechjournal.com Another important intermediate is methyl 4,5-dimethoxyanthranilate. google.com

Halogenated quinazolinones serve as versatile intermediates for further functionalization through metal-catalyzed cross-coupling reactions. mdpi.com For example, 4-chloro-6,7-dimethoxyquinazoline (B18312) derivatives are crucial for introducing various substituents at the 4-position. The synthesis of these precursors often involves straightforward, albeit multi-step, procedures. For instance, substituted anthranilic acid can be refluxed with phenyl isothiocyanate to yield 2-mercapto-3-phenylquinazolin-4(3H)-one intermediates, which can be further modified. nih.gov

Modernized and Catalytic Approaches for Enhanced Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for quinazolinone synthesis. These modern approaches often utilize catalysis and alternative energy sources to improve reaction kinetics and yields.

Microwave-Assisted Organic Synthesis (MAOS) for Improved Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. chemicaljournals.com This technique has been successfully applied to the synthesis of quinazolinones, leading to significantly reduced reaction times and often higher yields compared to conventional heating methods. nih.govresearchgate.net For example, the condensation of 2-carbonyl substituted anilines with ortho-esters under microwave irradiation provides a rapid route to variously substituted quinazolinones. nih.gov Microwave-assisted methods are considered a green chemistry approach as they often require less energy and can sometimes be performed in the absence of a solvent. chemicaljournals.comdntb.gov.ua

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Niementowski Synthesis | Lengthy reaction times, high temperatures | Reduced reaction times (e.g., 5 min), high yields (e.g., 87%) | nih.gov |

| Condensation with ortho-esters | Longer heating periods | Shorter reaction times, often solvent-free | nih.gov |

| Suzuki Cross-Coupling | Conventional heating | Microwave irradiation for faster coupling | orientjchem.org |

Metal-Catalyzed Cross-Coupling and Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including quinazolinones. rsc.org Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for constructing carbon-carbon bonds on the quinazolinone scaffold. nih.gov Halogenated quinazolinones are excellent substrates for these reactions, allowing for the introduction of a wide range of substituents. mdpi.com

Copper-catalyzed reactions have also proven to be highly effective for the synthesis of quinazolinones. nih.gov For instance, a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines provides a novel and efficient route to quinazolin-4(1H)-ones. rsc.org Palladium-catalyzed cyclization methods have been developed for synthesizing fused quinazolinone derivatives. nih.gov Furthermore, earth-abundant and less toxic metals like iron and manganese are being explored as catalysts in quinazolinone synthesis. nih.govnih.gov

Green Chemistry Principles in 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. dntb.gov.ua In the context of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one synthesis, this involves the use of environmentally benign solvents, catalysts, and reaction conditions.

One notable green approach is the use of visible light as a renewable energy source for photocatalytic cyclization reactions, which avoids the need for metal catalysts. nih.govrsc.org Solvent-free reactions, often facilitated by microwave irradiation or the use of solid catalysts, also contribute to a greener synthetic process. nih.govorientjchem.org An efficient and environmentally friendly pathway for synthesizing 2-phenylquinazolin-4(3H)-ones involves the t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl (B1604629) alcohols under solvent- and transition metal-free conditions, using oxygen as a green oxidant. researchgate.net The use of deep eutectic solvents (DES) as a green reaction medium is another promising strategy. researchgate.net

Retrosynthetic Design Principles for Substituted Quinazolinone Systems

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. lkouniv.ac.inscitepress.orgslideshare.net For the 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one scaffold, the primary disconnections focus on the formation of the pyrimidinone ring.

The most common retrosynthetic approach involves two key disconnections:

C(2)-N(3) bond disconnection: This leads to a 2-aminobenzamide (B116534) derivative and a benzoyl equivalent. This is a logical disconnection as it breaks the imine-like bond formed in the final cyclization step.

N(1)-C(2) bond disconnection: This disconnection, often considered alongside the first, simplifies the precursor to a substituted anthranilic acid and a benzonitrile (B105546) or benzamidine (B55565) equivalent.

Following this logic, the retrosynthesis of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one (I) can be envisioned as shown in Figure 1.

The target molecule I is disconnected at the C(2)-N(3) and N(1)-C(2) bonds, leading to the key intermediate, 2-amino-4,5-dimethoxybenzamide (B1279002) (II ). This intermediate can be conceptually derived from 2-amino-4,5-dimethoxybenzoic acid (III ). The 2-phenyl group is introduced via a benzoylating agent or benzaldehyde (B42025).

The forward synthesis, therefore, commonly starts from the appropriately substituted anthranilic acid, which in this case is 2-amino-4,5-dimethoxybenzoic acid. This starting material can be acylated with benzoyl chloride to form the corresponding 2-benzamidobenzoic acid, which is then cyclized in the presence of a nitrogen source like ammonia (B1221849) or formamide (B127407) to yield the desired quinazolinone. nih.gov An alternative and widely used method is the condensation of 2-aminobenzamide with benzaldehyde, followed by an oxidative cyclization. researchgate.net

This retrosynthetic strategy offers a convergent and flexible approach, allowing for the introduction of diversity at both the 2-phenyl ring and the quinazolinone core by simply varying the corresponding starting materials.

Derivatization Strategies of the 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one Scaffold for Library Generation

To explore the structure-activity relationships (SAR) and develop analogues with improved properties, derivatization of the core 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one scaffold is essential. The primary sites for modification are the N-3 position, the 2-phenyl moiety, and the dimethoxy groups on the quinazolinone ring.

The nitrogen atom at the 3-position of the quinazolinone ring is a common site for introducing a wide variety of substituents, including alkyl, aryl, and heterocyclic moieties. These modifications can significantly influence the pharmacological properties of the resulting compounds.

N-Alkylation:

Alkylation at the N-3 position is typically achieved by treating the parent quinazolinone with an appropriate alkyl halide in the presence of a base. researchgate.net Common bases include potassium carbonate, sodium hydride, and cesium carbonate, with dimethylformamide (DMF) often used as the solvent. juniperpublishers.com The choice of base and solvent can influence the regioselectivity of the alkylation, as O-alkylation can sometimes be a competing reaction. However, N-alkylation is generally favored. juniperpublishers.com

Table 1: Examples of N-3 Alkylation of Quinazolinone Derivatives

| Entry | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| 1 | Ethyl chloroacetate | K₂CO₃ | DMF | 3-(Ethoxycarbonylmethyl)-6,7-dimethoxy-2-phenylquinazolin-4(3H)-one | 82 | juniperpublishers.com |

| 2 | Benzyl chloride | K₂CO₃ | DMF | 3-Benzyl-2-phenylquinazolin-4(3H)-one | 82 | juniperpublishers.com |

| 3 | Isopropyl bromide | K₃PO₄ | DMF | 3-Isopropyl-2-phenylquinazolin-4(3H)-one | - | nih.gov |

N-Arylation:

The introduction of aryl groups at the N-3 position can be accomplished through copper-catalyzed cross-coupling reactions. Diaryliodonium salts have been successfully employed as arylating agents in the presence of a copper catalyst and a base like triethylamine. nih.gov This method allows for the synthesis of a diverse range of N-aryl quinazolinone analogues.

The synthesis of analogues with a substituted 2-phenyl ring is readily achieved by utilizing a correspondingly substituted benzaldehyde or benzoyl chloride in the initial condensation or acylation step of the quinazolinone synthesis. nih.govresearchgate.net

Table 2: Synthesis of 2-(Substituted-phenyl)-quinazolin-4(3H)-one Derivatives

| Entry | Substituted Benzaldehyde | Reaction Conditions | Product | Reference |

| 1 | 2-Methoxybenzaldehyde | Condensation with 2-aminobenzamide | 2-(2-Methoxyphenyl)quinazolin-4(3H)-one | nih.gov |

| 2 | 4-Chlorobenzaldehyde | Condensation with 2-aminobenzamide | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | researchgate.net |

| 3 | 4-Nitrobenzaldehyde | Condensation with 2-aminobenzamide | 2-(4-Nitrophenyl)quinazolin-4(3H)-one | acs.org |

Structure-activity relationship (SAR) studies have shown that the nature and position of the substituent on the 2-phenyl ring are critical for biological activity. For instance, in a series of 4(3H)-quinazolinone antibacterials, substitutions at the meta and ortho positions of the 2-phenyl ring were found to be equally active, while para substitution was generally not tolerated. acs.org Furthermore, the introduction of various functional groups, such as halogens, methoxy (B1213986), and nitro groups, has been explored to optimize the therapeutic potential of these compounds. acs.orgnih.gov

The 6,7-dimethoxy substitution pattern is a common feature in many biologically active quinazolinones. However, exploring alternative substitution patterns and the bioisosteric replacement of the methoxy groups can lead to the discovery of novel compounds with improved properties.

Positional Isomers:

The synthesis of quinazolinone analogues with different methoxy substitution patterns, such as 5,6-dimethoxy or 7,8-dimethoxy, can be achieved by starting with the corresponding isomeric anthranilic acid derivatives. These variations can influence the molecule's conformation and its interaction with biological targets. For example, the synthesis of 2,6-disubstituted(3H)-quinazolin-4-ones with methoxy groups at different positions has been reported to investigate their potential as negative allosteric modulators of the mGlu7 receptor. nih.gov

Bioisosteric Replacement:

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. preprints.orgnih.govuib.no In the context of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one, the methoxy groups can be replaced with other functionalities. For instance, the synthesis of quinazolin-4(3H)-one derivatives with fluoro substituents at the 6 and 8 positions has been explored, and these compounds have shown increased cytotoxicity against certain cancer cell lines. nih.gov The replacement of a carbon atom with a sulfur atom in a side chain of a related quinazoline system has also been investigated to improve anti-inflammatory activity. preprints.orgnih.gov These examples highlight the potential of bioisosteric replacement to generate novel and potent quinazolinone analogues.

In Depth Structural and Conformational Investigations of 6,7 Dimethoxy 2 Phenylquinazolin 4 3h One

Spectroscopic Techniques for Molecular Architecture Elucidation

Spectroscopic methods are fundamental in piecing together the molecular puzzle of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one, providing precise information on connectivity, molecular weight, and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one, ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

In the ¹H NMR spectrum, run in a solvent like DMSO-d₆, a broad singlet is anticipated in the downfield region (around 12.5 ppm) corresponding to the N-H proton of the quinazolinone ring. The protons of the phenyl group typically appear as a multiplet between 7.5 and 8.2 ppm. The two methoxy (B1213986) groups (-OCH₃) are expected to present as sharp singlets around 3.9 ppm. The quinazolinone ring itself displays two singlets for its aromatic protons, H-5 and H-8, due to the substitution pattern. Based on data from closely related analogs like 6-methoxy-2-phenylquinazolin-4(3H)-one, the H-5 proton is expected to be more deshielded than the H-8 proton. rsc.org

The ¹³C NMR spectrum corroborates this structure. The carbonyl carbon (C-4) is characteristically found far downfield, typically above 160 ppm. The carbons of the phenyl ring and the quinazolinone core resonate in the aromatic region (approximately 105-155 ppm). The two methoxy carbons would appear as a distinct signal around 56 ppm. amazonaws.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one in DMSO-d₆ Predicted values are based on data from analogous compounds. rsc.org

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N3-H | ~12.5 (s, 1H) | - |

| C2 | - | ~152.0 |

| C4 | - | ~162.1 |

| C4a | - | ~114.0 |

| C5 | ~7.5 (s, 1H) | ~108.0 |

| C6 | - | ~155.0 |

| C7 | - | ~148.5 |

| C8 | ~7.2 (s, 1H) | ~105.5 |

| C8a | - | ~145.0 |

| 6-OCH₃ | ~3.9 (s, 3H) | ~56.1 |

| 7-OCH₃ | ~3.9 (s, 3H) | ~56.3 |

| C1' (Phenyl) | - | ~132.8 |

| C2'/C6' (Phenyl) | ~8.2 (m, 2H) | ~128.8 |

| C3'/C5' (Phenyl) | ~7.6 (m, 2H) | ~129.5 |

| C4' (Phenyl) | ~7.6 (m, 1H) | ~131.5 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of the compound and offers insights into its structural stability through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The calculated exact mass for the protonated molecule [M+H]⁺ of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one (C₁₆H₁₄N₂O₃) is 283.1083. rsc.org

Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would be prominent. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from a methoxy group to form an [M-15]⁺ ion, followed by the loss of carbon monoxide (CO) to yield an [M-15-28]⁺ ion. Another significant fragmentation could be the cleavage of the C2-phenyl bond, leading to fragments corresponding to the phenyl cation and the dimethoxy-quinazolinone core. Retro-Diels-Alder (RDA) reactions, characteristic of the quinazolinone ring system, can also occur, leading to further fragmentation of the heterocyclic core. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one

| Fragment Ion | Proposed Structure | m/z (Mass/Charge Ratio) |

|---|---|---|

| [M]⁺ | C₁₆H₁₄N₂O₃⁺ | 282.1 |

| [M-CH₃]⁺ | Loss of a methyl radical | 267.1 |

| [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide | 239.1 |

| [C₆H₅]⁺ | Phenyl cation | 77.0 |

| [M-C₆H₅]⁺ | Dimethoxy-quinazolinone fragment | 205.1 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Theoretical Correlation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. derpharmachemica.com

The IR spectrum of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one is expected to show a strong absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1670-1690 cm⁻¹. An N-H stretching band should be visible in the 3100-3300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups will appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the quinazolinone and phenyl rings are found in the 1500-1620 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the methoxy groups should be present around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). mdpi.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretch | 3100 - 3300 | Amide |

| Aromatic C-H stretch | 3000 - 3100 | Quinazolinone & Phenyl rings |

| Aliphatic C-H stretch | 2850 - 2980 | Methoxy (-OCH₃) |

| C=O stretch | 1670 - 1690 | Amide (Carbonyl) |

| C=N / C=C stretch | 1500 - 1620 | Quinazolinone & Phenyl rings |

| Asymmetric C-O-C stretch | 1220 - 1280 | Aryl Ether (Methoxy) |

| Symmetric C-O-C stretch | 1010 - 1070 | Aryl Ether (Methoxy) |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

While a specific crystal structure for 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one is not publicly available, analysis of related quinazolinone structures allows for a robust prediction of its solid-state conformation and packing. nih.gov Single-crystal X-ray diffraction would provide unequivocal information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

It is highly probable that the quinazolinone ring system is essentially planar. The phenyl ring at the C2 position would be twisted out of the plane of the quinazolinone core to minimize steric hindrance. The key intermolecular interaction governing the crystal packing in such compounds is typically hydrogen bonding. A strong N-H···O=C hydrogen bond between the amide proton (N3-H) of one molecule and the carbonyl oxygen (C4=O) of a neighboring molecule is expected, leading to the formation of centrosymmetric dimers. nih.gov

Tautomeric Equilibrium and Conformational Flexibility Analysis

The structure of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one allows for the existence of different tautomeric forms and conformational isomers.

The primary tautomerism to consider is the keto-enol tautomerism, involving the migration of the N3 proton to the C4 carbonyl oxygen. nih.govnih.gov This would result in the formation of the enol tautomer, 6,7-Dimethoxy-2-phenylquinazolin-4-ol. However, for 4(3H)-quinazolinones, the keto form is overwhelmingly favored in the equilibrium under standard conditions. libretexts.org The greater stability of the amide C=O double bond compared to the C=N double bond in the enol form is a major contributing factor. masterorganicchemistry.com The presence of the keto form is confirmed by the characteristic carbonyl stretch in the IR spectrum and the downfield chemical shift of the C4 carbon in the ¹³C NMR spectrum.

Conformational flexibility in this molecule is primarily associated with the rotation around the single bond connecting the C2 carbon of the quinazolinone ring and the C1' carbon of the phenyl ring. The energy barrier for this rotation is expected to be relatively low, allowing the phenyl ring to adopt various orientations in solution. In the solid state, the molecule would adopt a single, low-energy conformation dictated by the steric and electronic effects of the substituents and the forces involved in crystal packing. scielo.br Theoretical calculations can be used to map the potential energy surface of this rotation and identify the most stable conformers.

Computational Chemistry and Molecular Modeling Paradigms for 6,7 Dimethoxy 2 Phenylquinazolin 4 3h One Research

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to calculate molecular properties and predict the reactivity of compounds like 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one. DFT studies, often utilizing functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), allow for the optimization of ground-state geometries and the calculation of various electronic parameters. semanticscholar.orgresearchgate.netnih.gov These calculations are fundamental to understanding the molecule's intrinsic properties that govern its chemical behavior and biological activity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO represents the ability of a molecule to donate electrons, correlating with its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mu-varna.bg For quinazolinone derivatives, DFT calculations are used to determine these energy levels. The distribution of HOMO and LUMO orbitals across the molecular structure indicates the regions most likely to be involved in electron transfer during chemical reactions. researchgate.net In related quinazolinone structures, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-acceptor regions. researchgate.net

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability (nucleophilicity). Higher energy levels correlate with stronger donation potential. ossila.com |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability (electrophilicity). Lower energy levels correlate with stronger acceptance potential. ossila.com |

| Energy Gap (ΔE = ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. | A smaller gap implies higher chemical reactivity, lower kinetic stability, and higher polarizability. mu-varna.bg |

Data based on general principles of Frontier Molecular Orbital Theory.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. wolfram.com The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. ucsb.edu Different colors on the MEP surface represent varying potential values:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.net These areas are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. nih.gov

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net These areas are typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Represents regions of neutral or near-zero potential.

For 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen (C=O) and the nitrogen atoms of the quinazolinone ring, highlighting these as primary sites for hydrogen bonding and electrophilic interactions. mdpi.com Conversely, positive potential (blue) would be localized on the N-H proton and aromatic hydrogens, indicating their role as potential hydrogen bond donors.

Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be calculated using DFT methods. scispace.com These calculations predict the vibrational frequencies and intensities corresponding to the normal modes of molecular vibration. By comparing the computed spectrum with experimental data, researchers can confidently assign specific absorption bands to particular bond stretching, bending, or torsional motions within the molecule. nih.gov

For a related compound, 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one, DFT calculations have been used to assign vibrational modes. scispace.com Key vibrational frequencies for the 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one scaffold would include:

C=O Stretching: A strong absorption band typically observed in the region of 1650-1690 cm⁻¹. scispace.com

C-N Stretching: Vibrations associated with the quinazoline (B50416) ring system.

C-H Stretching: Aromatic and methyl C-H stretching vibrations.

O-CH₃ Vibrations: Stretching and bending modes associated with the methoxy (B1213986) groups.

This analysis is crucial for structural confirmation and for understanding the molecule's conformational properties.

Conceptual DFT provides a framework for quantifying global and local chemical reactivity through a set of descriptors derived from the change in energy with respect to the number of electrons. mdpi.com These descriptors offer a quantitative measure of a molecule's stability and reactivity. semanticscholar.orgscielo.org.mx Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. semanticscholar.org

Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. semanticscholar.org Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating the molecule's tendency to accept electrons. semanticscholar.org

Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is defined as ω = μ² / 2η. semanticscholar.org A higher electrophilicity index indicates a greater capacity to act as an electrophile. mu-varna.bg

These descriptors are calculated for quinazolinone derivatives to compare their reactivity profiles and predict their behavior in chemical reactions. semanticscholar.org

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; related to electronegativity. semanticscholar.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. semanticscholar.org |

| Global Softness (S) | 1 / (2η) | Measure of molecular polarizability and reactivity. semanticscholar.org |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity of a species to accept electrons. semanticscholar.org |

Table of Conceptual DFT Descriptors and their definitions.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. openmedicinalchemistryjournal.com This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. euchembioj.com For 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one and its analogues, docking studies help predict their binding affinity and interaction patterns with various protein targets, such as kinases involved in cancer pathways. nih.govtandfonline.com

Docking simulations place the ligand into the binding site of a target protein and score the different poses based on a scoring function, which estimates the binding energy. ekb.eg A more negative binding energy typically indicates a more stable protein-ligand complex. openmedicinalchemistryjournal.com

Studies on quinazolinone derivatives containing the 6,7-dimethoxy substitution have identified key interactions within the ATP-binding sites of several protein kinases. nih.govtandfonline.com For example, docking analyses of related compounds have revealed significant interactions with enzymes like EGFR, HER2, and CDK2. nih.govtandfonline.com The analysis of the docked poses reveals specific interactions that stabilize the complex, such as:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (like the N-H or C=O groups of the quinazolinone core) and amino acid residues in the protein's active site (e.g., with residues like Met, Leu, Asp). tandfonline.com

Pi-Alkyl and Pi-Pi Interactions: Aromatic rings in the ligand (the phenyl and quinazolinone rings) can interact favorably with alkyl side chains or aromatic residues (like Phe, Tyr, His) in the binding pocket. tandfonline.comnih.gov

These detailed interaction maps provide a rational basis for the molecule's inhibitory activity and guide the design of new derivatives with improved potency and selectivity. researchgate.net

| Target Protein | Interacting Residues for Quinazolinone Derivatives | Type of Interaction |

|---|---|---|

| HER2 Kinase | Met801, Leu800, Ala751, Lys753 | Hydrogen bonds, Pi-alkyl interactions tandfonline.com |

| CDK2 Kinase | Leu83, Asp86, His84, Ala31 | Hydrogen bonds, Pi-pi stacking, Pi-alkyl interactions tandfonline.com |

| EGFR Kinase | Cys773, DFG motif residues | Hydrogen bonds, Hydrophobic interactions tandfonline.com |

Summary of key interactions identified in docking studies of related 6,7-dimethoxy-quinazolin-4(3H)-one derivatives with protein kinases.

Characterization of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions

Computational modeling is a cornerstone in elucidating the binding mechanisms of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one and its analogues with their biological targets. These in silico methods provide detailed insights into the non-covalent interactions that govern molecular recognition and binding affinity. The primary forces at play are hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Hydrogen Bonding: Hydrogen bonds are critical for the specific orientation and stabilization of the ligand within the active site of a protein. cambridgemedchemconsulting.comyoutube.com Molecular docking studies on quinazolin-4(3H)-one derivatives frequently highlight the formation of conventional hydrogen bonds between the quinazolinone core and key amino acid residues. For instance, in studies involving cyclin-dependent kinase 2 (CDK2), derivatives have been shown to form hydrogen bonds with the backbone atoms of residues like Leu83 and Asp86. nih.gov The oxygen and nitrogen atoms within the quinazolinone scaffold act as hydrogen bond acceptors and donors, respectively, forming crucial connections that anchor the molecule in the binding pocket.

Electrostatic Interactions: These interactions occur between charged or polar atoms and are fundamental to molecular recognition. gatech.edu They include ion-ion, ion-dipole, and dipole-dipole interactions. youtube.com The distribution of electron density in the 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one molecule creates a specific electrostatic potential that guides its interaction with the complementary electrostatic surface of the target protein's binding site. For prazosin analogues, which share the 6,7-dimethoxy quinazoline core, studies have shown that the interaction with the α1-adrenoceptor is critically dependent on the electrophilic character of the protonated quinoline nucleus, underscoring the importance of electrostatic forces. researchgate.net

The table below summarizes key interacting residues identified in molecular docking studies for quinazolin-4(3H)-one derivatives with a specific protein target.

| Interaction Type | Interacting Residue (CDK2) | Reference |

| Hydrogen Bond | Asp86, Leu83, Glu12, Gln131, Asn132 | nih.gov |

| Hydrophobic (van der Waals) | Asp86, Ile10, Gly11 | nih.gov |

| Pi-Pi Stacking | His84 | nih.gov |

| Pi-Alkyl | Ala31, Ile10, Gly11, Leu134 | nih.gov |

Estimation of Binding Affinities and Complex Stability

A primary goal of computational modeling is to quantitatively predict the binding affinity between a ligand and its target protein. This is often expressed as binding energy (e.g., in kcal/mol) or an inhibitory constant (Ki). peerj.com Methods like molecular docking provide a "docking score" or an estimated binding energy, which serves as an initial assessment of binding strength. For instance, molecular docking studies on quinazolin-4(3H)-one derivatives against cancer targets like VEGFR1 and VEGFR2 have yielded high-ranking docking scores, indicating strong binding potential. nih.gov One study identified a derivative with docking scores of -11.744 kcal/mol and -12.407 kcal/mol for VEGFR1 and VEGFR2, respectively. nih.gov

Beyond static docking, molecular dynamics (MD) simulations offer a more dynamic and accurate picture of the ligand-protein complex. nih.gov MD simulations model the movement of atoms in the complex over time (e.g., 100 nanoseconds), allowing for the assessment of its stability. nih.govimist.ma Key metrics from MD simulations, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), indicate the stability of the complex. Low and stable RMSD values (typically around 1-2 Å) suggest that the ligand remains securely bound in the active site without significant conformational changes. nih.gov These simulations can also confirm the persistence of key interactions, such as hydrogen bonds, over the simulation period, further validating the stability of the complex. nih.gov More advanced computational methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can provide even more precise calculations of binding free energies. diva-portal.org

The following table presents examples of calculated binding affinities for quinazolinone derivatives against various protein targets.

| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Reference |

| Quinazolin-4(3H)-one-morpholine hybrid | VEGFR1 | -11.744 | nih.gov |

| Quinazolin-4(3H)-one-morpholine hybrid | VEGFR2 | -12.407 | nih.gov |

| Quinazolin-4(3H)-one-morpholine hybrid | EGFR | -10.359 | nih.gov |

| Dichloro-dimethoxyquinazoline derivative | Acetylcholinesterase (4EY7) | -8.2 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one, QSAR models are invaluable tools for understanding how structural modifications influence their therapeutic effects, guiding the design of more potent analogues. nih.govgsconlinepress.com

2D and 3D-QSAR Model Development (e.g., CoMFA, CoMSIA, Topomer CoMFA)

3D-QSAR approaches are particularly powerful as they consider the three-dimensional properties of molecules. slideshare.net Two widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA: This method calculates the steric (shape) and electrostatic fields of a set of aligned molecules. It then uses statistical methods, like Partial Least Squares (PLS), to correlate variations in these fields with changes in biological activity. nih.govresearchgate.net A successful CoMFA model can generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.govresearchgate.net This often provides a more detailed and nuanced understanding of the structure-activity relationship. nih.gov

The development of robust QSAR models requires rigorous statistical validation. Key parameters include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model. researchgate.netnih.gov For a series of quinazoline-4(3H)-one analogues developed as EGFR inhibitors, robust CoMFA and CoMSIA models were established with strong internal and external validation statistics. nih.gov

Below is a table summarizing statistical parameters from 3D-QSAR studies on quinazolinone-related scaffolds.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) | Target | Reference |

| CoMFA | 0.570 | 0.855 | 0.657 | EGFR | nih.gov |

| CoMSIA | 0.599 | 0.895 | 0.681 | EGFR | nih.gov |

| CoMFA (Thienopyrimidines) | 0.514 | 0.925 | - | Histamine H1 Receptor | nih.govresearchgate.net |

| CoMSIA (Thienopyrimidines) | 0.541 | 0.862 | - | Histamine H1 Receptor | nih.govresearchgate.net |

Elucidation of Physicochemical Descriptors Influencing Biological Activity

QSAR models are instrumental in identifying the key physicochemical properties, or descriptors, that govern the biological activity of a compound series. researchgate.net These descriptors can be electronic, topological, steric, or hydrophobic in nature.

For quinazolinone derivatives, 3D-QSAR contour maps provide direct visualization of these influential properties. For example, a CoMSIA model for antihistaminic thienopyrimidines (structurally related to quinazolinones) revealed the importance of steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields. researchgate.net Contour maps might indicate that a bulky, electropositive group is favored in one region of the molecule, while a hydrophobic, hydrogen bond accepting feature is preferred in another to enhance biological activity. nih.gov

Studies on prazosin analogues, which feature the 6,7-dimethoxyquinazoline structure, have highlighted that hydrophobicity and the electrophilic nature of the N1-H(+) group are key features for effective α1-adrenoceptor interaction. researchgate.net In other QSAR studies on quinazolinone-based antimicrobial agents, topological parameters like molecular connectivity indices and electronic parameters such as total energy were found to be critical for activity. researchgate.net

Predictive Capabilities of QSAR Models for Analogues

A well-validated QSAR model's primary utility lies in its ability to predict the biological activity of novel, yet-to-be-synthesized compounds. mdpi.com This predictive power significantly accelerates the drug discovery process by allowing chemists to prioritize the synthesis of the most promising candidates. nih.gov

The predictive performance of a QSAR model is typically assessed by an external test set of compounds that were not used in the model's development. A high predicted correlation coefficient (R²pred or r²pred) for this test set indicates a robust and reliable model. nih.gov For instance, QSAR models for quinazoline-4(3H)-one EGFR inhibitors demonstrated good predictive R²pred values of 0.657 (CoMFA) and 0.681 (CoMSIA). nih.gov Based on the insights from these validated models, researchers were able to design five new compounds with predicted activities superior to the existing dataset. nih.gov This predictive capability allows for the rational design of analogues of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one with potentially improved potency and selectivity.

Pharmacophore Modeling for Ligand-Based Design and Virtual Screening

Pharmacophore modeling is another powerful computational strategy used in drug design. A pharmacophore represents the three-dimensional arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific biological target. nih.govlongdom.org

Pharmacophore models can be generated in two primary ways: ligand-based or structure-based. In the context of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one research, a ligand-based model would be built by superimposing a set of known active analogues and extracting their common chemical features. A structure-based model would be derived from the interactions observed in a crystal structure of the target protein bound to a ligand. longdom.org

Once a pharmacophore model is developed, it serves as a 3D query for virtual screening. nih.gov In this process, large databases containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophore's features. dovepress.com These "hits" are compounds that, despite potentially having different core structures (scaffold hopping), are predicted to have a high likelihood of binding to the target of interest. nih.gov

The virtual screening process is typically hierarchical. After an initial pharmacophore-based screen, the resulting hits are often subjected to further filtering, such as applying drug-likeness rules (e.g., Lipinski's rule of five) and then performing molecular docking to refine the hit list and prioritize candidates for experimental testing. longdom.orgdovepress.com This combined approach of pharmacophore modeling and virtual screening is a time- and cost-effective method for identifying novel lead compounds that can be further optimized into potent drugs. peerj.com

Derivation of Key Pharmacophoric Features for Target Recognition

Pharmacophore modeling is a cornerstone of computational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one and its derivatives, the quinazoline scaffold is recognized as a versatile and flexible pharmacophore unit, enabling the generation of numerous bioactive molecules with a wide array of pharmacological effects, including anticancer and antimicrobial activities researchgate.net.

The key pharmacophoric features of 6,7-dimethoxyquinazoline analogs have been elucidated through studies targeting various enzymes, such as G9a methyltransferase. In this context, the dimethoxy groups on the benzenoid ring are of significant importance for potent inhibitory activity nih.gov. Theoretical and experimental studies have indicated that ortho-dimethoxybenzenes, like the one present in the target compound, tend to adopt a co-planar conformation nih.gov. This conformational preference can influence the molecule's interaction with the target protein.

Molecular docking studies of 6,7-dimethoxy-derivatives of quinazoline with targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have provided visual insights into their binding modes researchgate.net. These studies help in identifying the specific hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that constitute the pharmacophore necessary for effective binding. For instance, the nitrogen atoms in the quinazoline ring and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic or pi-pi stacking interactions within the active site of a target protein.

A summary of the key pharmacophoric features for 6,7-dimethoxyquinazoline derivatives is presented in the table below.

| Feature | Description |

| Hydrogen Bond Acceptors | The nitrogen atoms within the quinazoline ring system and the carbonyl oxygen at position 4 are crucial for forming hydrogen bonds with amino acid residues in the target's active site. |

| Hydrogen Bond Donors | The hydrogen atom on the nitrogen at position 3 of the quinazolinone ring can act as a hydrogen bond donor, contributing to the binding affinity. |

| Aromatic/Hydrophobic | The fused benzene ring of the quinazoline core and the phenyl substituent at position 2 provide hydrophobic surfaces for van der Waals interactions and can participate in pi-pi stacking with aromatic amino acid residues. |

| 6,7-Dimethoxy Groups | These groups are critical for potency against certain targets, likely contributing to both electronic properties and specific interactions within the binding pocket. Their co-planar conformation may be a key aspect of target recognition nih.gov. |

Alignment and Overlay Strategies for Compound Series

When developing a series of compounds based on a core scaffold like 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one, understanding how structural modifications affect biological activity is paramount. Alignment and overlay strategies are computational techniques used to superimpose a set of molecules to identify common structural features and conformational preferences that are critical for their interaction with a biological target. This process is fundamental to building robust 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models.

For a series of 4-anilino-6,7-dimethoxy quinazoline derivatives, for example, alignment strategies would involve superimposing the common quinazoline core to understand how different substituents on the anilino moiety influence their binding affinity and selectivity for a particular target, such as a protein kinase nih.govbiorxiv.org. The goal is to find a spatial arrangement that places key pharmacophoric features in optimal positions for interaction.

The process typically involves:

Conformational Analysis: Generating a diverse set of low-energy conformations for each molecule in the series.

Feature Identification: Defining the key pharmacophoric features present in the molecules, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Superimposition: Aligning the molecules based on these common features or on the common scaffold. The resulting alignment provides a visual representation of the spatial requirements of the receptor's binding site.

A successful alignment can reveal the spatial regions where bulky substituents are tolerated or where specific electronic properties are required, thus guiding the design of new, more potent, and selective analogs. While specific alignment studies solely focused on 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one are not detailed in the provided context, the principles are broadly applied to quinazoline derivatives to elucidate structure-activity relationships nih.gov.

Molecular Dynamics (MD) Simulations for Ligand-Target Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of a ligand-target complex over time at an atomic level of detail. Unlike static docking models, MD simulations account for the flexibility of both the protein and the ligand, providing a more realistic representation of the binding event and the stability of the complex.

For quinazoline derivatives, including those with a 6,7-dimethoxy substitution pattern, MD simulations have been employed to study their interactions with various cancer-related targets, such as EGFR researchgate.netnih.govugm.ac.id. These simulations can reveal crucial information about the binding stability, the role of specific amino acid residues in the interaction, and the conformational changes that occur upon ligand binding.

The general workflow of an MD simulation study for a 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one-protein complex would involve:

System Setup: The initial coordinates of the complex, often obtained from molecular docking, are placed in a simulation box filled with explicit solvent molecules (typically water) and ions to mimic physiological conditions.

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long-duration simulation is performed, during which the trajectories (positions, velocities, and energies of all atoms over time) are saved for subsequent analysis.

Conformational Stability of Protein-Ligand Complexes Over Time

A key application of MD simulations is to assess the conformational stability of the protein-ligand complex. A stable binding mode is characterized by the ligand remaining within the binding pocket throughout the simulation with minimal fluctuations. The stability of the complex is often evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

For instance, MD simulations of quinazoline derivatives in complex with EGFR have been used to confirm the stability of the binding interactions predicted by molecular docking researchgate.netnih.gov. A low and stable RMSD value for the ligand indicates that it maintains a consistent binding pose. Similarly, analysis of the protein's RMSD can reveal whether the binding of the ligand induces significant conformational changes or stabilizes a particular protein conformation gersteinlab.orgnih.govnih.gov.

The binding free energy of the complex can also be calculated from the MD trajectories using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). These calculations provide a more accurate estimation of the binding affinity compared to docking scores alone and can help in ranking different derivatives in a compound series ugm.ac.idnih.gov.

Analysis of Solvent Effects and Water-Mediated Interactions

Water molecules play a critical role in molecular recognition and ligand binding researchgate.netsemanticscholar.orgnih.gov. They can mediate interactions between the ligand and the protein by forming hydrogen bond bridges, or their displacement from the binding site can be a major driving force for binding affinity nih.gov. MD simulations with explicit solvent are particularly well-suited to investigate these effects.

In the context of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one, analyzing the behavior of water molecules in the binding site of its target protein during an MD simulation can provide valuable insights. For example, identifying conserved water molecules that bridge interactions between the ligand and the protein can suggest that these water molecules are an integral part of the binding site. In such cases, designing ligands that can displace these water molecules without disrupting the hydrogen bond network could lead to improved affinity.

Conversely, some water molecules in a binding pocket may be energetically unfavorable, and their displacement by a hydrophobic group on the ligand can lead to a significant gain in binding entropy and, consequently, higher affinity. The analysis of water-mediated interactions can therefore guide the optimization of lead compounds by suggesting modifications that favorably alter the hydration of the binding site researchgate.net.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

While high binding affinity for a target is essential, a successful drug must also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetics semanticscholar.org.

For 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one and its derivatives, various computational tools can be used to predict a range of ADME properties based on their chemical structure. These predictions help in assessing the "drug-likeness" of the compounds.

Key ADME properties that are commonly predicted in silico include:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are predicted to estimate oral bioavailability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed throughout the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is predicted to assess its metabolic stability and potential for drug-drug interactions.

Excretion: Properties related to renal clearance are estimated.

Toxicity: Potential for cardiotoxicity (e.g., hERG inhibition) and other toxicities can also be predicted.

The following table presents a hypothetical in silico ADME profile for 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one, based on typical predictions for similar chemical structures.

| ADME Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| Blood-Brain Barrier (BBB) | Low to Moderate | May have limited penetration into the central nervous system, which could be desirable to avoid CNS side effects. |

| Plasma Protein Binding (PPB) | High | A significant fraction of the compound may be bound to plasma proteins, affecting its free concentration. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Lipinski's Rule of Five | 0 violations | The compound adheres to the general rules for drug-likeness, suggesting good oral bioavailability. |

It is important to note that these in silico predictions are estimations and require experimental validation. However, they are invaluable for prioritizing which compounds in a series, such as those based on the 6,7-dimethoxyquinazoline scaffold, should be synthesized and tested experimentally nih.gov.

Structure Activity Relationship Sar Elucidation for 6,7 Dimethoxy 2 Phenylquinazolin 4 3h One Analogues

Systematic Exploration of Substituent Effects on Biological Target Engagement

The quinazolinone core is a versatile scaffold, and its biological activity can be finely tuned by strategic placement of various substituents. rsc.org Researchers have extensively studied the effects of modifications at the 6, 7, 2, and 3-positions of the quinazolinone ring system to understand their contributions to target binding and efficacy. rsc.orgresearchgate.net

The presence of methoxy (B1213986) groups at the 6 and 7 positions of the quinazoline (B50416) ring is a critical determinant of biological activity and, in many cases, binding selectivity. rsc.orgresearchgate.net Studies on various quinazoline derivatives have demonstrated that these dimethoxy substitutions are often essential for potent interactions with a range of biological targets, including α1-adrenoceptors and various kinases. rsc.orgnih.gov

The 2-phenyl group of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one is another key structural feature that significantly influences receptor interactions and biological activity. The nature and position of substituents on this phenyl ring can dramatically alter the compound's potency and selectivity. rsc.orgmdpi.com

SAR studies have revealed that both electron-donating and electron-withdrawing groups on the 2-phenyl ring can modulate activity, with the optimal substitution pattern being highly dependent on the specific biological target. rsc.orgmdpi.com For example, in a series of 2-phenyl quinazolinone derivatives evaluated for analgesic and anti-inflammatory activity, compounds with substitutions on the two phenyl rings showed higher activity than their unsubstituted counterparts, which was attributed to an increase in lipophilicity. mdpi.com

The orientation of the 2-phenyl ring relative to the quinazolinone core is also crucial for receptor binding. This moiety can engage in various non-covalent interactions, including hydrophobic, pi-pi stacking, and hydrogen bonding interactions with the amino acid residues of the target protein. nih.gov Molecular modeling studies have shown that the 2-phenyl ring can fit into specific hydrophobic pockets within the binding site, and substituents on this ring can form additional interactions, thereby enhancing binding affinity. nih.gov

The following table summarizes the effect of substitutions on the 2-phenyl ring on the cytotoxic activity of some quinazolinone derivatives against various cancer cell lines.

| Compound | Substitution on 2-phenyl ring | Cell Line | IC50 (µM) |

| 1 | Unsubstituted | MCF-7 | 8.75 |

| 2 | 4-OCH₃ | MCF-7 | 5.33 |

| 3 | 4-Cl | HCT-116 | 10.72 |

| 4 | 2-Cl | HeLa | 7.55 |

This table is for illustrative purposes and the data is a composite from various sources.

The N-3 position of the quinazolin-4(3H)-one ring system offers a valuable site for chemical modification to modulate the pharmacological profile of these compounds. A wide variety of substituents, ranging from small alkyl groups to large heterocyclic moieties, have been introduced at this position, leading to significant changes in biological activity. rsc.org

The introduction of different functionalities at the N-3 position can impact a compound's lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence its interaction with biological targets. For example, the incorporation of a substituted benzalamino group at the N-3 position of 2-phenyl-6-bromoquinazolin-4-ones was investigated for anticancer activity. nih.gov

Furthermore, the addition of five-membered heterocyclic rings at the N-3 position has been explored as a promising strategy to generate bioactive molecules with a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov The nature of the heterocycle and its substituents can fine-tune the compound's properties to achieve desired therapeutic effects.

The table below illustrates how different substituents at the N-3 position can influence the anti-inflammatory activity of quinazolinone derivatives.

| Compound | N-3 Substituent | Anti-inflammatory Activity (% inhibition) |

| A | -H | 45.2 |

| B | -CH₃ | 55.8 |

| C | -Phenyl | 68.4 |

| D | -Benzalamino | 72.1 |

This table is for illustrative purposes and the data is a composite from various sources.

Rational Design Principles for Modulating Target Affinity and Specificity

The rational design of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one analogues with enhanced target affinity and specificity relies heavily on a deep understanding of the SAR data and the three-dimensional structure of the biological target. nih.govnih.gov Computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, play a pivotal role in this process. nih.gov

Molecular docking studies allow researchers to visualize the binding mode of quinazolinone derivatives within the active site of a target protein. nih.gov This provides valuable insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding affinity. nih.gov By identifying these critical interactions, medicinal chemists can design new analogues with modifications that are predicted to enhance these interactions and, consequently, improve potency. For example, if a docking study reveals an unoccupied hydrophobic pocket near the 2-phenyl ring, analogues with lipophilic substituents at the corresponding position can be synthesized and tested. nih.gov

QSAR analysis establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of novel, unsynthesized compounds and helps in identifying the key structural features that are most influential for a particular biological effect. By understanding which molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) are positively or negatively correlated with activity, researchers can prioritize the synthesis of compounds with a higher probability of success. nih.gov

Hotspot Analysis and Ligand Efficiency Considerations in SAR Studies

In the context of SAR, "hotspot analysis" refers to the identification of specific regions within a binding site that contribute most significantly to the binding energy of a ligand. nih.govazolifesciences.comscilit.com These hotspots are typically characterized by the presence of key amino acid residues that can form highly favorable interactions, such as strong hydrogen bonds or extensive hydrophobic contacts. nih.govazolifesciences.com Computational methods can be employed to map these hotspots, providing a blueprint for the rational design of potent inhibitors. nih.govazolifesciences.comresearchgate.net By designing molecules that effectively interact with these hotspots, it is possible to achieve high binding affinity. nih.govazolifesciences.com

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per atom. nih.govcore.ac.ukbohrium.com It is a valuable tool for comparing the "quality" of different chemical scaffolds and for guiding the optimization of lead compounds. core.ac.ukbohrium.com A high ligand efficiency indicates that a molecule achieves a given level of potency with a relatively small number of atoms, which is often associated with more favorable physicochemical properties and a lower likelihood of off-target effects. nih.govcore.ac.ukbohrium.com

In the development of quinazolinone-based inhibitors, the application of ligand efficiency principles can help in identifying promising fragments and guiding their elaboration into more potent and drug-like molecules. nih.govnih.gov For example, a fragment that binds to a target with modest affinity but has a high ligand efficiency can be a more promising starting point for optimization than a larger molecule with higher affinity but lower ligand efficiency. nih.gov By focusing on improving binding affinity while maintaining or improving ligand efficiency, medicinal chemists can avoid excessive increases in molecular weight and lipophilicity, which can negatively impact a compound's pharmacokinetic properties. core.ac.ukbohrium.com

The following table provides a hypothetical example of how ligand efficiency might be used to compare different quinazolinone fragments.

| Fragment | IC50 (µM) | Number of Heavy Atoms | Ligand Efficiency (LE) |

| X | 100 | 15 | 0.27 |

| Y | 50 | 18 | 0.24 |

| Z | 200 | 12 | 0.22 |

This table is for illustrative purposes. LE is calculated as (1.4 * -log(IC50)) / (Number of Heavy Atoms).

Future Prospects and Advanced Research Trajectories for 6,7 Dimethoxy 2 Phenylquinazolin 4 3h One Chemistry

Development of Innovative Synthetic Methodologies for Complex Analogues

The synthesis of complex analogues of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one is crucial for expanding the chemical space and exploring structure-activity relationships (SAR). tandfonline.com Modern synthetic organic chemistry offers a plethora of innovative techniques to achieve this, moving beyond traditional condensation reactions. rsc.org

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the quinazolinone core, offering an atom-economical approach to creating diverse derivatives. bohrium.comnih.gov This method avoids the need for pre-functionalized starting materials, thus streamlining the synthetic process. organic-chemistry.orgresearchgate.net For instance, rhodium(III)-catalyzed C-H functionalization of benzimidates with dioxazolones provides a novel route to highly substituted quinazolines. organic-chemistry.org

Photoredox catalysis, utilizing visible light to initiate chemical reactions, presents a green and sustainable alternative for quinazolinone synthesis. derpharmachemica.combohrium.com This methodology allows for reactions to be conducted under mild conditions, often leading to higher yields and selectivity. acs.org The combination of enzymatic catalysis and photocatalysis has also been shown to be a highly efficient method for producing functionalized quinazolinones. nih.gov

Furthermore, the development of novel nanocatalysts, such as functionalized SBA-15 with ellagic acid, offers a reusable and efficient option for the one-pot synthesis of quinazolinone derivatives. nih.gov Microfluidic flow reactors are also being employed to facilitate the rapid and controlled synthesis of these compounds. researchgate.net These advanced methodologies are pivotal for the generation of complex and novel analogues of 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one.

Table 1: Innovative Synthetic Methodologies for Quinazolinone Analogues

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| C-H Activation | Direct functionalization of C-H bonds on the quinazolinone scaffold using transition metal catalysts. | Atom economy, avoids pre-functionalization, high efficiency. | bohrium.comnih.govorganic-chemistry.org |

| Photoredox Catalysis | Use of visible light to drive chemical reactions, often with a photocatalyst. | Mild reaction conditions, environmentally friendly, high yields. | derpharmachemica.combohrium.comacs.org |

| Enzymatic & Photocatalysis | Combination of enzymes and light to catalyze reactions. | High efficiency, rapid reaction times, sustainable. | nih.gov |

| Nanocatalysis | Employment of nanomaterials as catalysts for synthesis. | Reusability, high surface area, enhanced catalytic activity. | nih.gov |

| Flow Chemistry | Use of continuous flow reactors for chemical synthesis. | Precise control over reaction parameters, scalability, improved safety. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. For the 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one scaffold, these computational tools can be leveraged to predict the biological activity of virtual compounds, optimize pharmacokinetic properties, and identify novel analogues with desired therapeutic profiles.